Cellular IDO Inhibition: IDO-IN-11 Demonstrates Potent Activity in HeLa Cells
In a head-to-head comparison within the same patent series, IDO-IN-11 (compound 13) exhibits a cellular IC50 of 14 nM against interferon-gamma-induced IDO in HeLa cells [1]. In contrast, IDO-IN-9 (compound 6), a closely related analog from the same WO 2016041489 A1 patent, shows a cellular IC50 of 1.8 nM, representing a ~7.8-fold greater potency [2]. IDO-IN-11 maintains single-digit nanomolar cellular activity without the extreme potency of IDO-IN-9, which may be advantageous for applications requiring partial pathway inhibition or reduced cytotoxicity.
| Evidence Dimension | Cellular IDO Inhibition (IC50) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | IDO-IN-9: 1.8 nM |
| Quantified Difference | ~7.8-fold higher IC50 for IDO-IN-11 |
| Conditions | HeLa cells stimulated with interferon-gamma; 48-hour incubation; N-formylkynurenine fluorescence assay |
Why This Matters
The moderate cellular potency of IDO-IN-11 relative to IDO-IN-9 offers a valuable tool for dose-response studies where sub-maximal IDO inhibition is desired to mimic physiological or partial blockade conditions.
- [1] Adooq. IDO-IN-11 (A19372) Product Datasheet, citing WO 2016041489 A1. View Source
- [2] Adooq. IDO-IN-9 (A19371) Product Datasheet, citing WO 2016041489 A1. View Source
